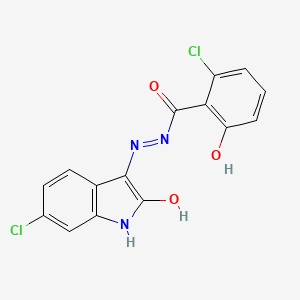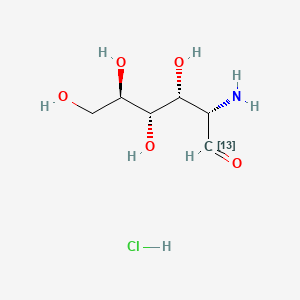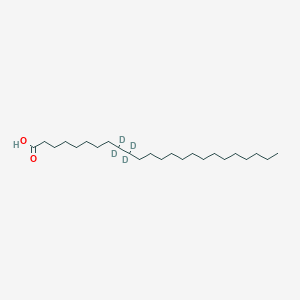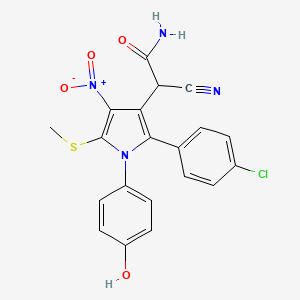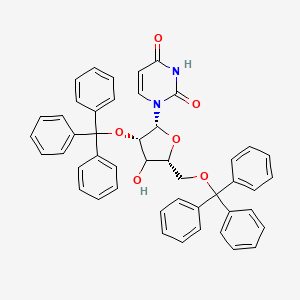
2',5'-Bis-O-(triphenylmethyl)uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,5’-Bis-O-(triphenylmethyl)uridine is a uridine analog, which means it is a modified form of uridine. Uridine is a nucleoside that plays a crucial role in the synthesis of RNA. The compound 2’,5’-Bis-O-(triphenylmethyl)uridine has been studied for its potential antiepileptic effects and its ability to act as an anticonvulsant and anxiolytic agent .
Méthodes De Préparation
The synthesis of 2’,5’-Bis-O-(triphenylmethyl)uridine typically involves the protection of the hydroxyl groups of uridine with triphenylmethyl (trityl) groups. One common method involves the reaction of uridine with triphenylmethyl chloride in the presence of a base, such as pyridine, to form the protected nucleoside . The reaction conditions usually include room temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2’,5’-Bis-O-(triphenylmethyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the triphenylmethyl protecting groups, yielding uridine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylmethyl groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2’,5’-Bis-O-(triphenylmethyl)uridine has several scientific research applications:
Chemistry: It is used as a protected nucleoside in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: The compound is studied for its potential antiepileptic and anxiolytic effects, making it a valuable tool in neurological research.
Medicine: Research into its anticonvulsant properties suggests potential therapeutic applications for epilepsy and anxiety disorders.
Industry: The compound can be used in the development of new antihypertensive agents and other pharmaceuticals
Mécanisme D'action
The mechanism of action of 2’,5’-Bis-O-(triphenylmethyl)uridine involves its interaction with molecular targets in the nervous system. As a uridine analog, it may influence the synthesis and function of RNA, thereby affecting cellular processes. The exact pathways and molecular targets are still under investigation, but its potential to modulate neurotransmitter systems is of particular interest .
Comparaison Avec Des Composés Similaires
2’,5’-Bis-O-(triphenylmethyl)uridine can be compared with other uridine analogs, such as:
3’,5’-Bis-O-(triphenylmethyl)uridine: Another protected nucleoside with similar applications but different protection positions.
5’-O-(triphenylmethyl)uridine: A compound with a single triphenylmethyl group, offering different reactivity and protection properties.
The uniqueness of 2’,5’-Bis-O-(triphenylmethyl)uridine lies in its specific protection pattern, which provides distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C47H40N2O6 |
|---|---|
Poids moléculaire |
728.8 g/mol |
Nom IUPAC |
1-[(2R,3S,5R)-4-hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C47H40N2O6/c50-41-31-32-49(45(52)48-41)44-43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)42(51)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,42-44,51H,33H2,(H,48,50,52)/t40-,42?,43+,44-/m1/s1 |
Clé InChI |
DHKUAWARIDEGPI-CLSZMSPASA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


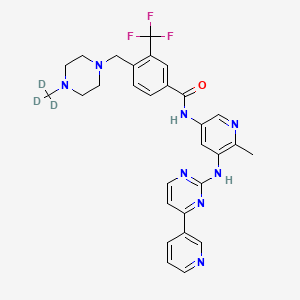
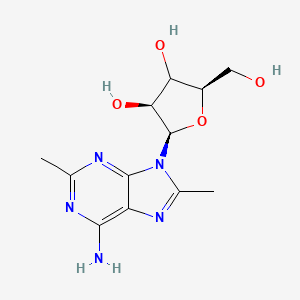

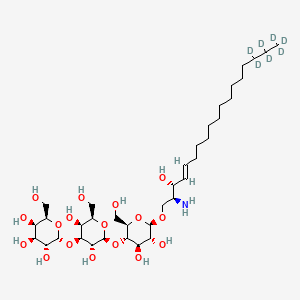
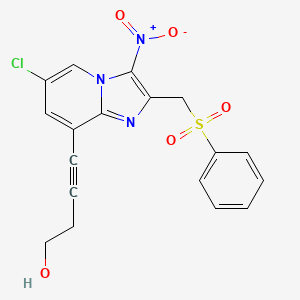
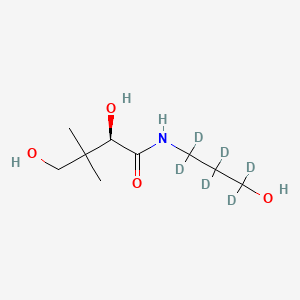
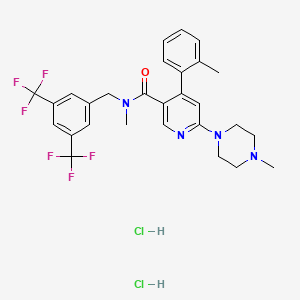
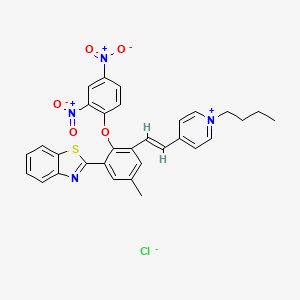

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)
